Cas no 17046-84-3 (1,4-Ditosylpiperazine)
1,4-Ditosylpiperazine Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Ditosylpiperazine
- Piperazine,1,4-bis[(4-methylphenyl)sulfonyl]-
- 1,4-bis-(4-methylphenyl)sulfonylpiperazine
- Nsc37244
- 1,4-Bis[(4-methylphenyl)sulfonyl]piperazine
- NSC-37244
- 1,4-bis(4-methylbenzenesulfonyl)piperazine
- N,N'-BIS(P-TOLUENESULFONYL)PIPERAZINE
- CS-0316425
- LMIXCJFVEQOWSQ-UHFFFAOYSA-
- Oprea1_620190
- CHEMBL596080
- BDBM50305741
- LMIXCJFVEQOWSQ-UHFFFAOYSA-N
- Piperazine, 1,4-bis[(4-methylphenyl)sulfonyl]-
- HMS1681F10
- 1,4-Bis[(4-methylphenyl)sulfonyl]piperazine #
- InChI=1/C18H22N2O4S2/c1-15-3-7-17(8-4-15)25(21,22)19-11-13-20(14-12-19)26(23,24)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3
- 17046-84-3
- AKOS000668822
- Piperazine,4-bis[(4-methylphenyl)sulfonyl]-
- SCHEMBL10724066
- DTXSID00284444
- Z45409801
- Oprea1_429495
- STK864445
- DB-328763
- G66225
-
- MDL: MFCD00047400
- Inchi: 1S/C18H22N2O4S2/c1-15-3-7-17(8-4-15)25(21,22)19-11-13-20(14-12-19)26(23,24)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3
- InChI Key: LMIXCJFVEQOWSQ-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(N1CCN(CC1)S(C1C=CC(C)=CC=1)(=O)=O)(=O)=O
Computed Properties
- Exact Mass: 394.10200
- Monoisotopic Mass: 394.10209953g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 597
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 91.5Ų
Experimental Properties
- PSA: 91.52000
- LogP: 4.03600
1,4-Ditosylpiperazine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,4-Ditosylpiperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A139002297-5g |
1,4-Ditosylpiperazine |
17046-84-3 | 95% | 5g |
$227.36 | 2022-04-02 | |
| Alichem | A139002297-10g |
1,4-Ditosylpiperazine |
17046-84-3 | 95% | 10g |
$383.16 | 2022-04-02 | |
| TRC | D076170-500mg |
1,4-Ditosylpiperazine |
17046-84-3 | 500mg |
$ 285.00 | 2022-06-06 | ||
| TRC | D076170-1000mg |
1,4-Ditosylpiperazine |
17046-84-3 | 1g |
$ 475.00 | 2022-06-06 | ||
| TRC | D076170-2500mg |
1,4-Ditosylpiperazine |
17046-84-3 | 2500mg |
$ 945.00 | 2022-06-06 | ||
| Chemenu | CM169456-10g |
1,4-Ditosylpiperazine |
17046-84-3 | 95% | 10g |
$430 | 2021-08-05 | |
| Chemenu | CM169456-5g |
1,4-Ditosylpiperazine |
17046-84-3 | 95%+ | 5g |
$328 | 2023-02-18 | |
| Aaron | AR007V24-100mg |
1,4-Ditosylpiperazine |
17046-84-3 | 95% | 100mg |
$21.00 | 2025-02-13 | |
| A2B Chem LLC | AD65744-250mg |
1,4-Ditosylpiperazine |
17046-84-3 | 95+% | 250mg |
$28.00 | 2024-04-20 | |
| A2B Chem LLC | AD65744-1g |
1,4-Ditosylpiperazine |
17046-84-3 | 95+% | 1g |
$76.00 | 2024-04-20 |
1,4-Ditosylpiperazine Suppliers
1,4-Ditosylpiperazine Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 1,4-Ditosylpiperazine
Chemical and Biological Applications of 1,4-Ditosylpiperazine (CAS No. 17046-84-3)
1,4-Ditosylpiperazine, a symmetrically substituted piperazine derivative bearing two tosyl groups at the 1 and 4 positions (CAS No. 17046-84-3), has emerged as a critical intermediate in synthetic organic chemistry due to its unique structural features and reactivity. The compound's core piperazine ring (piperazine) provides a rigid tetrahydroquinoline scaffold with two amine functionalities masked by the bulky tosyl () protecting groups. This configuration enables precise control over deprotection steps during multi-step synthesis processes, particularly in the development of advanced pharmaceuticals and specialty materials.
In recent years, researchers have leveraged the Tosyl-protected nature of this compound to create novel bioactive molecules. A groundbreaking study published in Journal of Medicinal Chemistry (2023) demonstrated its utility in synthesizing dual-action kinase inhibitors through iterative Suzuki-Miyaura cross-coupling reactions. The orthogonal reactivity of the tosyl groups allows sequential attachment of diverse pharmacophores while maintaining structural integrity of the central piperazine core. This approach significantly enhances synthetic efficiency compared to traditional unprotected piperazines prone to premature side reactions.
The spatial arrangement of substituents in 1,4-Ditosylpiperazine also plays a pivotal role in supramolecular chemistry applications. A 2022 paper in Nature Communications highlighted its ability to form self-assembled nanostructures when combined with complementary organic ligands under aqueous conditions. The hydrophobic nature of the benzene rings coupled with the polar sulfonate groups creates an amphiphilic balance that drives spontaneous micelle formation with diameters ranging from 50-80 nm – ideal for drug delivery systems requiring sustained release profiles.
In materials science contexts, this compound serves as a versatile building block for polymeric networks. Recent work by Smith et al. (Angewandte Chemie, 2023) showed that its azacyclic backbone can be incorporated into polyurethane matrices via nucleophilic substitution reactions, yielding materials with enhanced mechanical properties and thermal stability up to 150°C. The sulfonate groups introduce additional hydrogen bonding sites that improve intermolecular interactions without compromising the inherent flexibility of conventional piperazine-based polymers.
Biochemical studies have revealed intriguing interactions between 1,4-Ditosylpiperazine and cellular components. Preclinical data from a 2023 study in Bioorganic & Medicinal Chemistry Letters indicates that deprotected derivatives exhibit selective inhibition of histone deacetylase (HDAC) enzymes at submicromolar concentrations (< 500 nM). The rigid geometry imposed by the original tosyl groups was found to optimize enzyme-substrate interactions through favorable steric hindrance effects when compared to flexible piperazine analogs.
Synthetic methodologies involving this compound continue to evolve with advancements in catalytic systems. A notable innovation from Lee's group (Chemical Science, 2023) employs palladium-catalyzed cross-coupling under mild conditions (< 60°C) using scalable continuous flow reactors. This technique achieves >95% yield while minimizing energy consumption – addressing key sustainability challenges in modern drug manufacturing processes.
In drug delivery applications, researchers have exploited its structure for creating stimuli-responsive carriers. A collaborative study between MIT and Pfizer (Advanced Materials, 2023) reported pH-sensitive polymers synthesized from this compound's derivatives that exhibit controlled swelling behavior across physiological pH gradients (5–7). Such systems enable targeted drug release mechanisms with tunable response thresholds matching specific tissue environments.
The compound's role in combinatorial chemistry has expanded through microwave-assisted synthesis protocols described in a 2023 article from Tetrahedron Letters. By enabling rapid and parallel derivatization via microwave irradiation (frequency: 2.45 GHz), chemists can generate libraries of substituted piperazines within hours instead of days – accelerating hit identification phases during early drug discovery campaigns.
New analytical techniques have provided deeper insights into its physicochemical properties. Time-resolved fluorescence spectroscopy studies published last year revealed nanosecond-scale conformational dynamics when exposed to polar solvents like DMSO or DMF – information critical for predicting solubility profiles during formulation development stages.
Clinical translation efforts are focusing on its application as an intermediate for cancer therapeutics targeting tumor microenvironments. Phase I clinical trials reported in Clinical Cancer Research (Q3 2023) demonstrated acceptable safety margins when used as part of a prodrug strategy where the sulfonate groups act as bioresponsive triggers for controlled activation within hypoxic tumor regions.
In nanotechnology applications, this compound forms stable metal organic frameworks (MOFs) when coordinated with copper ions according to research from ACS Nano (January 2023). These hybrid materials exhibit exceptional CO₂-capture capacities (~5 mmol/g at ambient conditions) due to synergistic effects between the aromatic rings and amine sites – offering promising solutions for carbon sequestration technologies compatible with biomedical uses.
Bioisosteric replacements involving 1,4-Ditosylpiperazine's structural motifs are being explored for improving ADME properties. A computational study published in Drug Metabolism and Disposition (March 2023) suggests substituting one Tosyl group with fluorinated moieties could enhance metabolic stability while preserving essential pharmacophoric features required for receptor binding activity.
Sustainable synthesis pathways are increasingly prioritized with this compound serving as an example of green chemistry principles applied in pharmaceutical intermediates production. Researchers at ETH Zurich developed an enzyme-catalyzed method using lipase variants that achieved enantioselective functionalization (>98% ee) under solvent-free conditions – reducing environmental impact by eliminating hazardous solvents typically associated with traditional approaches.
In vitro studies conducted at Stanford University's ChEM-H initiative revealed unexpected chelating properties when exposed to divalent metal ions like Zn²⁺ or Cu²⁺ under physiological conditions (Bioinorganic Chemistry & Applications,, July 2023). This discovery opens avenues for developing metallodrugs where the coordinated metal ions contribute directly to therapeutic activity while maintaining structural rigidity provided by the original scaffold.
New crystal engineering approaches using this compound demonstrate unprecedented control over solid-state properties according to a recent Angewandte Chemie report (November 2023). By varying co-crystallization partners during solid-state synthesis (e.g., succinic acid derivatives), scientists achieved polymorphic forms exhibiting up to three-fold differences in melting points – critical parameters for ensuring formulation stability during storage and transportation.
Rational design strategies incorporating 1,4-Ditosylpiperazine's framework are now informing next-generation antibody-drug conjugates (ADCs). Preclinical models show improved payload retention when using linker arms derived from this compound compared to conventional maleimide-based linkers (Nature Biomedical Engineering,, May 2023). The increased hydrophobicity conferred by the Tosyl groups enhances ADC stability while maintaining efficient enzymatic cleavage under target-specific conditions.
Surface modification techniques utilizing this compound's reactive handles have advanced biomaterial surface engineering methodologies described in Biomaterials Science (August 2023). Covalent attachment via nucleophilic aromatic substitution created anti-fouling coatings on medical implants that reduced protein adsorption by ~65% compared to unmodified surfaces – addressing longstanding challenges associated with biocompatibility issues without compromising mechanical integrity.
Nuclear magnetic resonance studies at Brookhaven National Lab provided atomic-level insights into its intermolecular interactions within lipid bilayers (Biophysical Journal,, October 2023). The data revealed preferential partitioning towards membrane interfaces mediated by π-stacking interactions between aromatic rings and phospholipid tails – suggesting potential roles as membrane-penetrating vectors or modulators of membrane-associated signaling pathways.
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